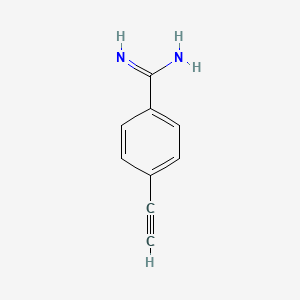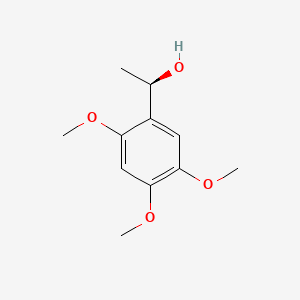![molecular formula C13H15FN2O3 B13609169 tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorinated furo-pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the furo-pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the carbamate group: This is usually done by reacting the furo-pyridine intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furo-pyridine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the furo-pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the furo-pyridine ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted furo-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its carbamate moiety.
Fluorescent Probes: The fluorinated furo-pyridine ring can be used in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorinated furo-pyridine ring can interact with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- tert-Butyl N-({5-chlorofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- tert-Butyl N-({5-bromofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- tert-Butyl N-({5-iodofuro[3,2-b]pyridin-2-yl}methyl)carbamate
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns compared to their halogenated counterparts, affecting their behavior in chemical reactions and biological systems.
- Applications: The unique properties of the fluorinated compound make it more suitable for certain applications, such as in medicinal chemistry for drug development, where metabolic stability is crucial.
Eigenschaften
Molekularformel |
C13H15FN2O3 |
|---|---|
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
tert-butyl N-[(5-fluorofuro[3,2-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2,3)19-12(17)15-7-8-6-9-10(18-8)4-5-11(14)16-9/h4-6H,7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
ZJZCEGPYEPTDAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(O1)C=CC(=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








